Ovalbumins

Immunology Allergy Models Antibody Production

Substituting ovalbumin with BSA or lysozyme without re-validation jeopardizes experimental reproducibility. Ovalbumin (CAS 9006-59-1) is the gold-standard antigen for robust Th2-biased immune responses, offering defined, quantifiable performance characteristics. • Predictable IgE induction for asthma/allergy models-unlike BSA. • Defined thermal denaturation (Td 80.22°C) for heat-treatment studies. • Low-endotoxin grades (<0.03 EU/μg) to eliminate non-specific immune activation. Reliable batch-to-batch consistency for procurement confidence.

Molecular Formula C16H26O5
Molecular Weight 298.37 g/mol
CAS No. 9006-59-1
Cat. No. B3043678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOvalbumins
CAS9006-59-1
Molecular FormulaC16H26O5
Molecular Weight298.37 g/mol
Structural Identifiers
SMILESCC(=CCC1C(O1)(C)C2(C(C(=O)CCC2(C)O)OC)O)C
InChIInChI=1S/C16H26O5/c1-10(2)6-7-12-15(4,21-12)16(19)13(20-5)11(17)8-9-14(16,3)18/h6,12-13,18-19H,7-9H2,1-5H3
InChIKeyUOXVFQCRPDLSFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 2 g / 0.03 eu / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ovalbumin Properties & Procurement Specifications


Ovalbumin (OVA; CAS 9006-59-1), the major protein constituent of chicken egg white, is a monomeric phosphoglycoprotein with a molecular weight of approximately 44.5 kDa [1] and an isoelectric point (pI) of 4.5 [2]. Comprising 385 amino acid residues, OVA belongs to the serpin superfamily and possesses a single disulfide bond along with four free sulfhydryl groups [3]. Its well-characterized structure, availability in high purity, and defined physicochemical properties underpin its widespread use as a model antigen, a molecular weight marker, and a stabilizing carrier protein in a vast array of biochemical, immunological, and pharmaceutical applications.

Ovalbumin Substitution Risks


Substituting ovalbumin with other common laboratory proteins like bovine serum albumin (BSA), casein, or lysozyme without rigorous re-validation poses a significant risk to experimental reproducibility and data integrity. While these proteins may share a similar gross function (e.g., as a blocking agent or carrier), their distinct physicochemical properties lead to divergent behaviors in assays. Differences in molecular weight, isoelectric point [1], thermal stability [2], and immunogenicity [3] can drastically alter experimental outcomes. The following quantitative evidence demonstrates that ovalbumin's specific performance characteristics in defined assays and models cannot be assumed from its in-class analogs, necessitating a product-specific evaluation for any scientific procurement decision.

Ovalbumin Comparative Evidence Guide


Divergent IgE Induction: OVA vs. BSA

In a comparative study of immune responses in BALB/c mice, ovalbumin (OVA) consistently stimulated high titers of IgE antibody production at all doses tested (0.001% to 5% w/v), while bovine serum albumin (BSA) provoked no or low IgE titers, even at the highest concentration. This divergence is a critical differentiator for models of allergy and hypersensitivity. [1]

Immunology Allergy Models Antibody Production

Superior Antimutagenicity of Ovalbumin

The antimutagenicity of heat-denatured ovalbumin against the mutagen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) was found to be superior to that of sodium caseinate, bovine serum albumin (BSA), and soy protein in an E. coli DNA repair assay. Heat-denatured ovalbumin showed a strong increase in antimutagenic activity compared to its native, undenatured form. [1]

Mutagenesis Cancer Research Food Science

Denaturation Temperature: OVA vs. Lysozyme

Differential scanning calorimetry (DSC) analysis reveals that native ovalbumin (OVA) has a higher thermal denaturation temperature (Td) than lysozyme (LYZ). In water (5% w/v, 5°C/min heating rate), OVA's Td was measured at 80.22 °C, whereas LYZ's Td was 77.46 °C. [1] This indicates a quantifiable difference in thermal stability that is relevant for applications involving heat treatment.

Protein Stability Food Science Biophysics

Ovalbumin Heat-Stable Isoforms

Native ovalbumin (N-OVA) can convert into more heat-stable conformers, I-OVA and S-OVA, which exhibit denaturation temperatures 4.8 °C and 8.4 °C higher than N-OVA, respectively [1]. These isoforms are often present in commercial preparations, and their proportion can significantly alter the properties of thermally formed aggregates, reducing the Stokes radius of aggregates upon heat treatment at 90°C by approximately 2-fold [1].

Protein Characterization Food Processing Biophysics

Low-Endotoxin Ovalbumin for Immunoassays

Commercially available ovalbumin can be sourced in specialized 'LoTox' grades with quantified, low endotoxin levels (< 0.03 EU/μg) and high purity (>95% by SDS-PAGE) . This is crucial because even trace endotoxin (e.g., 0.625 ng/ml endotoxin from standard OVA preparations) can non-specifically activate antigen-presenting cells like dendritic cells and macrophages, confounding results in nano-immunotherapy and other sensitive immunological studies [1].

Immunology Cell Biology Assay Development

Ovalbumin Application Scenarios


Th2-Mediated Allergy Models

Ovalbumin is the gold-standard antigen for establishing robust and reproducible Th2-biased immune responses in mice. As demonstrated by Dearman et al. (2000), OVA reliably induces high titers of IgE antibodies, a hallmark of allergic sensitization, whereas BSA does not [1]. This established and predictable immunogenicity makes OVA the preferred choice for preclinical models of allergic asthma and food allergy, where a strong IgE response is a critical experimental endpoint.

Thermal Processing and Bioproduct Research

Research involving heat treatment of protein samples must account for ovalbumin's unique thermal properties. With a denaturation temperature of 80.22 °C—higher than that of lysozyme (77.46 °C) [2]—and the potential presence of even more thermostable isoforms (I- and S-OVA) [3], ovalbumin is a more suitable model for studying protein behavior in thermally processed foods or other high-temperature industrial applications. Its defined, quantifiable thermal transitions provide a robust system for investigating aggregation and gelation phenomena.

Endotoxin-Free Antigen for Nano-Immunotherapy

For studies where non-specific immune activation must be avoided, such as in the development of nanoparticle-based immunotherapies or ex vivo cell stimulation assays, a low-endotoxin grade of ovalbumin is non-negotiable. Standard OVA preparations can contain endotoxin levels that activate antigen-presenting cells, confounding results [4]. The use of a certified low-endotoxin (LoTox) product with specified purity (>95%) and endotoxin levels (<0.03 EU/μg) ensures that experimental outcomes are directly attributable to the antigen itself, thereby enhancing data reproducibility and interpretability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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